molecular formula C14H16ClN3O3S B2609667 3-chloro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-methylbenzene-1-sulfonamide CAS No. 2178771-67-8

3-chloro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B2609667
CAS No.: 2178771-67-8
M. Wt: 341.81
InChI Key: WKFWUXRQXGUVNT-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-methylbenzene-1-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.

Scientific Research Applications

3-Chloro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-methylbenzene-1-sulfonamide has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic effects.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Chemical Reactions Analysis

3-Chloro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The specific mechanism of action for 3-chloro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-methylbenzene-1-sulfonamide is not well-documented. like other sulfonamides, it may exert its effects by interacting with specific molecular targets and pathways, potentially inhibiting enzymes or interfering with biological processes.

Comparison with Similar Compounds

3-Chloro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-methylbenzene-1-sulfonamide can be compared with other sulfonamide compounds. Similar compounds include:

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.

Properties

IUPAC Name

3-chloro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c1-8-5-6-11(7-12(8)15)22(19,20)18-13-9(2)16-14(21-4)17-10(13)3/h5-7,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFWUXRQXGUVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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